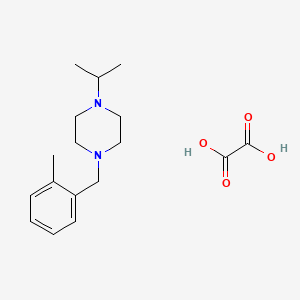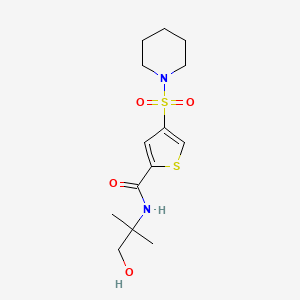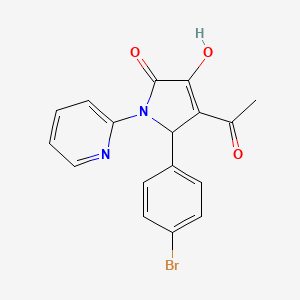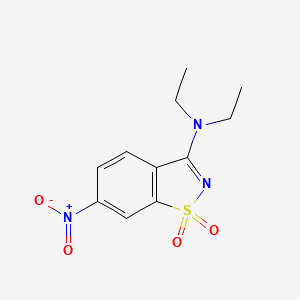
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate
説明
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, also known as IMP, is a chemical compound that belongs to the piperazine family. It has been widely used in scientific research for its ability to interact with various receptors in the human body.
作用機序
The exact mechanism of action of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate is not fully understood. However, it is thought to act as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. The binding of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate to these receptors can lead to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects in the human body. It has been found to increase the release of serotonin and dopamine in certain brain regions, which can lead to changes in mood and behavior. It has also been shown to enhance the activity of certain brain regions involved in cognitive processes such as learning and memory. Additionally, 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
The use of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate in lab experiments has several advantages. Its ability to interact with multiple receptors makes it a versatile tool for studying various physiological and biochemical processes. It is also relatively easy and inexpensive to synthesize. However, there are also limitations to its use. Its effects on different receptors can be complex and difficult to interpret. Additionally, the lack of information on its long-term effects and potential toxicity makes it important to use caution when working with this compound.
将来の方向性
There are several potential future directions for research involving 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on different brain regions and neurotransmitter systems. Finally, the development of more selective compounds that target specific receptors may help to clarify the complex effects of 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate and improve its usefulness as a research tool.
Conclusion
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, or 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate, is a chemical compound that has been widely used in scientific research for its ability to interact with various receptors in the human body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While there is still much to be learned about this compound, its versatility and potential therapeutic applications make it an important tool for researchers in the field of neuroscience.
科学的研究の応用
1-isopropyl-4-(2-methylbenzyl)piperazine oxalate has been used in various scientific research studies due to its ability to interact with several receptors in the human body. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to bind to the dopamine D2 receptor, as well as the sigma-1 receptor. These interactions make 1-isopropyl-4-(2-methylbenzyl)piperazine oxalate a useful tool for studying the physiological and biochemical effects of these receptors.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-7-5-4-6-14(15)3;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJIHUONQGSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)

![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)


![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B4888598.png)
![N-[(1-isopropyl-4-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4888618.png)
